molecular formula C23H15ClN4O3 B2765818 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1291838-31-7

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B2765818
CAS No.: 1291838-31-7
M. Wt: 430.85
InChI Key: KXHMOSLSQVTOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a phthalazinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 3 and a 4-methoxyphenyl group at position 2 of the phthalazinone core. The incorporation of the 1,2,4-oxadiazole moiety enhances metabolic stability and bioactivity, as oxadiazoles serve as bioisosteres for ester and amide groups .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3/c1-30-17-12-10-16(11-13-17)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-31-22)14-6-8-15(24)9-7-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHMOSLSQVTOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one , also referred to as D321-0388 in some studies, is a derivative of phthalazinone and oxadiazole. This compound has garnered attention due to its potential biological activities, particularly in the context of anti-cancer properties. The following sections will detail the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions. For instance, the method described by Hekal et al. (2020) highlights the use of both conventional and ultrasonic irradiation techniques to enhance yield and purity during synthesis. The resulting compounds were characterized using various spectroscopic methods to confirm their structures .

Anticancer Properties

Research has demonstrated that derivatives of phthalazinones and oxadiazoles exhibit significant anti-proliferative activity against various cancer cell lines. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of human liver cancer (HepG2) and breast cancer (MCF-7) cell lines while sparing normal fibroblasts (WI-38) .

Table 1: Summary of Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
D321-0388HepG236Induces apoptosis via caspase activation
D321-0388MCF-734Cell cycle arrest and apoptosis induction
Other DerivativesVariousVariesInhibition of MAPK and Topo II

The anticancer effects of this compound are attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to elevate the expression of pro-apoptotic proteins such as p53 and caspase 3 while down-regulating cyclin-dependent kinase 1 (cdk1), which is crucial for cell cycle progression .
  • Enzyme Inhibition : It selectively inhibits key enzymes involved in cancer cell proliferation, including MAPK and Topo II, leading to reduced tumor growth .

Case Studies

In a comparative study involving various phthalazinone derivatives, it was found that those with oxadiazole moieties exhibited enhanced cytotoxicity against multiple cancer types. The study highlighted that the structural features of these compounds significantly influence their biological activity, emphasizing the role of substituents like chlorophenyl and methoxy groups in enhancing efficacy .

Scientific Research Applications

Scientific Research Applications of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one

This compound, also known as D321-0388 in some studies, is a chemical compound with diverse applications in scientific research, particularly in the fields of anti-cancer research and microbiology. This compound, a derivative of phthalazinone and oxadiazole, has demonstrated potential biological activities that make it a valuable subject for in-vitro studies.

Anti-Microbial Applications

This compound exhibits activity against various types of bacteria and fungi. It has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani, Xanthomonas oryzae pv. oryzae (Xoo), and Xanthomonas oryzae pv. oryzicola (Xoc). The compound interacts with its microbial targets by binding to specific receptors or enzymes, inhibiting their function and leading to cell death, disrupting essential biological processes.

Anti-Cancer Research

The compound has garnered attention for its anti-cancer properties, specifically its anti-proliferative activity against various cancer cell lines.

Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
D321-0388HepG236Induces apoptosis via caspase activation
D321-0388MCF-734Cell cycle arrest and apoptosis induction

The anti-cancer effects of this compound are attributed to several mechanisms:

  • Apoptosis Induction: The compound elevates the expression of pro-apoptotic proteins such as p53 and caspase 3, while down-regulating cyclin-dependent kinase 1 (cdk1), which is crucial for cell cycle progression.
  • Enzyme Inhibition: It selectively inhibits key enzymes involved in cancer cell proliferation, including MAPK and Topo II, leading to reduced tumor growth.

Properties

Key properties of this compound:

  • IUPAC Name: 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one
  • Molecular Formula: C23H15ClN4O3
  • Molecular Weight: 430.8 g/mol

Disclaimer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural analogs differ in substituents on the phthalazinone core, oxadiazole ring, or additional functional groups. These modifications impact physicochemical properties and biological activities.

Substituent Effects on the Oxadiazole Ring

  • 4-Chlorophenyl vs. Bromophenyl :
    • 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one () replaces chlorine with bromine. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .
    • 2-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one () introduces a methylene linker, increasing molecular flexibility and altering binding kinetics .

Substituent Effects on the Phthalazinone Core

  • 4-Methoxyphenyl vs. Phenyl or Dimethylphenyl :
    • 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one () lacks the 4-chlorophenyl group on the oxadiazole, reducing electron-withdrawing effects. Its molecular weight (396.41 g/mol) is lower than the target compound due to the absence of chlorine .
    • 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one () replaces methoxy with methyl groups, increasing hydrophobicity and steric hindrance .

Functional Group Additions

  • 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid ():
    • Incorporates a carboxylic acid group and isoxazole ring, significantly increasing molecular weight (501.92 g/mol) and polarity. This enhances solubility but may reduce membrane permeability compared to the target compound .

Data Table: Key Structural Analogs and Properties

Compound Name Phthalazinone Substituent Oxadiazole Substituent Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 4-Methoxyphenyl 4-Chlorophenyl ~430 (estimated) Enhanced metabolic stability, antimicrobial potential
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phenyl 4-Methoxyphenyl 396.41 Lower logP, reduced bioactivity
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one 3,4-Dimethylphenyl 4-Chlorophenyl ~445 (estimated) Increased hydrophobicity
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid 4-Methoxyphenyl 4-Chlorophenyl + ethyl linker 501.92 High polarity, potential solubility issues

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationNH₂OH·HCl, EtOH, reflux65–75
Phthalazinone chlorinationPOCl₃/PCl₅, 110°C, 2 hrs80–85
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C70–78

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., 4-chlorophenyl protons at δ 7.45–7.65 ppm, methoxy group at δ 3.85 ppm) and carbon backbone .
  • IR spectroscopy : Detection of C=O (phthalazinone, ~1680 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) stretching .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 489.08) and fragmentation patterns .
  • X-ray crystallography : For resolving crystal packing and dihedral angles between aromatic rings (if single crystals are obtained) .

Advanced: How can reaction conditions be optimized for higher yields during oxadiazole-phthalazinone coupling?

  • Solvent optimization : Replace DMF with DMAc or THF to reduce side reactions; DMAc improves Pd catalyst solubility .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes (e.g., 150°C, 300 W), increasing yield by 15% .
  • Catalyst screening : PdCl₂(dppf) shows higher efficiency than Pd(PPh₃)₄ in sterically hindered couplings .
  • Additives : Use tetrabutylammonium bromide (TBAB) to enhance phase transfer in biphasic systems .

Advanced: What are the approaches to elucidate the biological mechanism of action for this compound?

  • In silico docking : Molecular docking with kinases (e.g., EGFR or Aurora A) to predict binding affinity and key interactions (e.g., oxadiazole-N with Lys272) .
  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., 2.3 μM for topoisomerase II inhibition) using fluorescence-based assays .
  • Cellular uptake studies : LC-MS quantification in cancer cell lines (e.g., MCF-7) to correlate intracellular concentration with cytotoxicity .

Advanced: How can researchers address contradictions in spectral data interpretation?

  • Control experiments : Synthesize and characterize intermediate fragments (e.g., isolated oxadiazole) to isolate spectral contributions .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish phthalazinone C=O from oxadiazole C=N .
  • Cross-validate with computational chemistry : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours; monitor degradation via HPLC .
  • Photostability testing : Use ICH Q1B guidelines (1.2 million lux hours UV exposure) to detect photodegradants .
  • Accelerated stability : Store at 40°C/75% RH for 6 months; quantify decomposition products (e.g., demethylation of methoxyphenyl) .

Advanced: How to resolve discrepancies in reported biological activity data?

  • Standardize assays : Use identical cell lines (e.g., HeLa vs. HEK293) and control compounds (e.g., doxorubicin) across studies .
  • SAR analysis : Compare substituent effects (e.g., 4-Cl vs. 4-Br on phenyl rings) to explain potency variations .
  • Meta-analysis : Pool data from open-access repositories (e.g., PubChem BioAssay) to identify trends in IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.